![molecular formula C20H19N3OS B2378866 (Z)-3-allyl-5-benzyl-2-((E)-benzylidenehydrazono)thiazolidin-4-one CAS No. 301227-82-7](/img/structure/B2378866.png)
(Z)-3-allyl-5-benzyl-2-((E)-benzylidenehydrazono)thiazolidin-4-one
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Overview
Description
“(Z)-3-allyl-5-benzyl-2-((E)-benzylidenehydrazono)thiazolidin-4-one” is a derivative of thiazolidin-4-one, which is an important heterocyclic ring system of a pharmacophore and a privileged scaffold in medicinal chemistry . Thiazolidin-4-one derivatives have been the subject of extensive research and current scientific literature reveals that these compounds have shown significant anticancer activities .
Synthesis Analysis
Thiazolidin-4-one derivatives have been synthesized using various synthetic strategies . Most recently, various synthetic strategies have been developed by researchers to get various thiazolidin-4-one derivatives . In this review, the authors highlight the various synthetic, green, and nanomaterial-based synthesis routes of thiazolidin-4-ones .Molecular Structure Analysis
The molecular structure of thiazolidin-4-one derivatives is susceptible to modification in Positions 2, 3, and 5 . Such modifications capacitate the search for new compounds with desired activity .Chemical Reactions Analysis
Thiazolidin-4-one derivatives show a wide range of biological activities, such as: antidiabetic, antioxidant, antitubercular, antimicrobial, anticonvulsant, anticancer, antiprotozoal, and anti-inflammatory activities .Physical And Chemical Properties Analysis
The physical and chemical properties of thiazolidin-4-one derivatives are influenced by the presence of sulfur in the heterocyclic ring, which enhances their pharmacological properties .Scientific Research Applications
Anticancer Activity
Thiazolidin-4-one derivatives, including the compound , have shown significant anticancer activities . They inhibit various enzymes and cell lines, contributing to their role in anticancer activity .
Antidiabetic Activity
Thiazolidin-4-one derivatives have been reported to have antidiabetic properties . This makes them potential candidates for the development of new therapeutic agents for diabetes.
Antioxidant Activity
These compounds also exhibit antioxidant activity , which is crucial in protecting the body from damage by free radicals.
Antitubercular Activity
Thiazolidin-4-one derivatives have shown antitubercular activity , indicating their potential use in the treatment of tuberculosis.
Antimicrobial Activity
The antimicrobial properties of thiazolidin-4-one derivatives make them effective against a variety of microbial infections .
Antiviral Activity
Some research suggests that the overall hydrophobicity and the steric and electronic properties of the 3-hetero-aryl moiety’s meta- and parasubstituents on thiazolidin-4-one can result in a significant increase in antiviral activity .
Anti-inflammatory and Anticonvulsant Activities
Thiazolidin-4-one derivatives have demonstrated anti-inflammatory and anticonvulsant activities , making them potential candidates for the treatment of inflammation and seizure disorders.
Antiprotozoal Activity
Lastly, these compounds have shown antiprotozoal activity , suggesting their potential use in the treatment of diseases caused by protozoa.
Mechanism of Action
Target of Action
Thiazolidin-4-one derivatives have been reported to exhibit diverse therapeutic and pharmaceutical activity . They have been found to show varied biological properties such as anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant activity .
Mode of Action
Thiazolidin-4-one derivatives have been found to inhibit various enzymes and cell lines . The presence of sulfur in these compounds enhances their pharmacological properties .
Biochemical Pathways
Thiazolidin-4-one derivatives have been found to have significant anticancer activities, suggesting that they may affect pathways related to cell proliferation and apoptosis .
Pharmacokinetics
Thiazolidin-4-one derivatives have been synthesized using various synthetic approaches to improve their selectivity, purity, product yield, and pharmacokinetic activity .
Result of Action
Thiazolidin-4-one derivatives have been found to exhibit significant anticancer activities , suggesting that they may induce cell death in cancer cells or inhibit their proliferation.
Action Environment
The synthesis of thiazolidin-4-one derivatives has been carried out using various agents to improve their yield, purity, selectivity, and pharmacokinetic activity .
Future Directions
The future directions in the research of thiazolidin-4-one derivatives include the development of innovative anticancer agents . The detailed description of the existing modern standards in the field presented in this article may be interesting and beneficial to the scientists for further exploration of these heterocyclic compounds as possible anticancer agents .
properties
IUPAC Name |
(2Z)-5-benzyl-2-[(E)-benzylidenehydrazinylidene]-3-prop-2-enyl-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3OS/c1-2-13-23-19(24)18(14-16-9-5-3-6-10-16)25-20(23)22-21-15-17-11-7-4-8-12-17/h2-12,15,18H,1,13-14H2/b21-15+,22-20- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAUVPRONXAAGKY-VHCHDEHKSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=O)C(SC1=NN=CC2=CC=CC=C2)CC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCN\1C(=O)C(S/C1=N\N=C\C2=CC=CC=C2)CC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-3-allyl-5-benzyl-2-((E)-benzylidenehydrazono)thiazolidin-4-one |
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